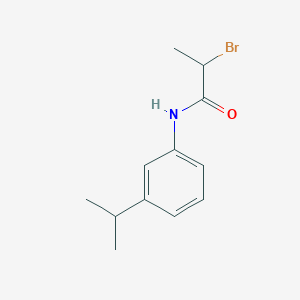

2-Bromo-N-(3-isopropylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

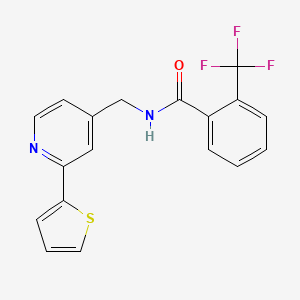

2-Bromo-N-(3-isopropylphenyl)propanamide, also known as 2-Bromobenzyl isopropyl amide, is a chemical compound used in scientific research. It is a colorless solid with a molecular weight of 269.28 g/mol. 2-Bromobenzyl isopropyl amide is an organobromine compound, meaning it contains a carbon-bromine bond. It is used in organic synthesis, as a reagent in organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Polymerization

2-Bromo-N-(3-isopropylphenyl)propanamide has been a subject of research mainly in the field of synthetic chemistry and its applications in polymerization and other chemical processes. One of the key studies focused on its synthesis and its role as a fluorescent ATRP (Atom Transfer Radical Polymerization) initiator. The compound was synthesized and analyzed using various spectroscopic techniques including NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. It was found to efficiently initiate the polymerization of acrylates, showcasing its potential in material science for creating polymers with specific properties (Kulai & Mallet-Ladeira, 2016).

Cyclization Reactions and Synthesis of Heterocycles

Another significant application of this compound is in cyclization reactions. A study demonstrated the compound's role in the ring-opening [3 + 2] cyclization reaction with benzo[d]isoxazoles. This process utilized azaoxyallyl cation intermediates as a C∼O 3-atom synthon to construct oxa-heterocycles. The reaction provided a quick access to highly functionalized 2-hydroxyaryl-oxazolines, showing the compound's utility in synthesizing complex heterocycles under mild conditions with excellent regioselectivity (He et al., 2020).

Antibacterial and Antimycotic Properties

In the context of pharmacology and biochemistry, a compound related to this compound, specifically a variant containing a 4-acetylphenyl fragment, has been synthesized and tested for its antibacterial and antifungal activities. The study indicated that these compounds exhibit certain levels of antimicrobial properties, providing insights into their potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).

Wirkmechanismus

Target of Action

Amides, which this compound is a type of, are known to interact with various biological targets depending on their structure .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action of “2-Bromo-N-(3-isopropylphenyl)propanamide”. Brominated compounds are often used in medicinal chemistry due to the unique properties of bromine, such as its size and electronegativity, which can influence the potency, selectivity, and pharmacokinetic properties of the compound .

Biochemical Pathways

Amides and brominated compounds can participate in a variety of biochemical reactions .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, pH can influence the stability of certain compounds, particularly those containing boronic acids .

Zukünftige Richtungen

While specific future directions for “2-Bromo-N-(3-isopropylphenyl)propanamide” are not mentioned in the sources I found, boronic acids and their esters, which are structurally related to propanamides, are considered important for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Eigenschaften

IUPAC Name |

2-bromo-N-(3-propan-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(2)10-5-4-6-11(7-10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQZERXPULYOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2536287.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)

![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)